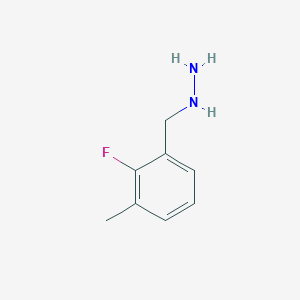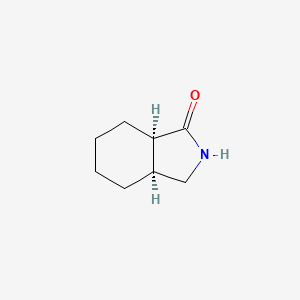
(3AS,7aR)-octahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-isoindole core, which is a saturated, nitrogen-containing heterocycle. Its unique stereochemistry, denoted by the (3AS,7aR) configuration, adds to its distinctiveness and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-1H-isoindol-1-one typically involves the catalytic hydrogenation of isoindole derivatives. One common method is the reduction of isoindole-1,3-dione using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate. This method utilizes non-mammalian enzymes to catalyze the hydrolysis, resulting in the formation of the target compound. This process is advantageous due to its high efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .
Scientific Research Applications
(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- (3aS,7aR)-hexahydro-1H-isoindole-1,3-dione
- (3aS,7aR)-hexahydro-1H-isoindole-1-ylidene
Uniqueness
(3AS,7aR)-octahydro-1H-isoindol-1-one stands out due to its fully saturated ring structure and specific stereochemistry. This makes it more stable and versatile compared to its partially unsaturated counterparts. Its unique properties make it suitable for a broader range of applications in various fields .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
JKYNCKNIVHDOKU-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


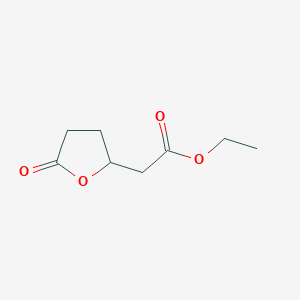
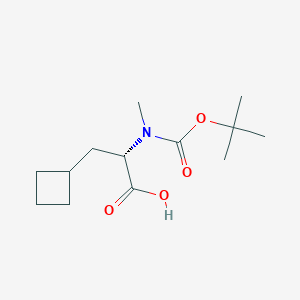
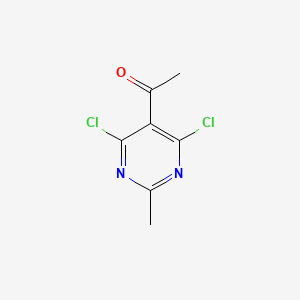
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
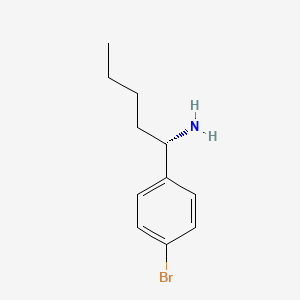
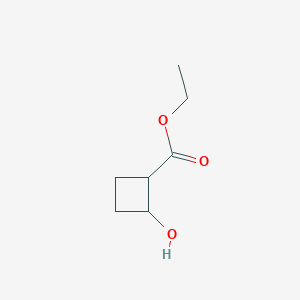
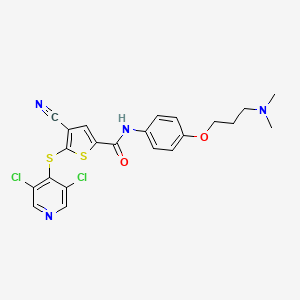
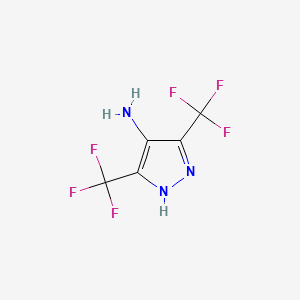
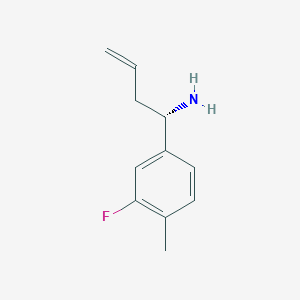
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
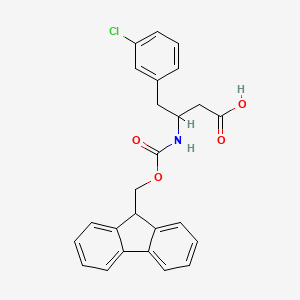
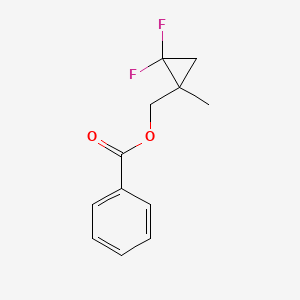
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
